2,4-D-13C6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKIKFHRZPJSS-JTZKEMBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675828 | |

| Record name | 2,4-Dichlorophenoxyacetic Acid-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150907-52-1 | |

| Record name | 2,4-Dichlorophenoxyacetic Acid-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-D-¹³C₆: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid-¹³C₆ (2,4-D-¹³C₆) is the stable isotope-labeled form of the widely used herbicide 2,4-D. In this labeled variant, the six carbon atoms of the phenyl ring are replaced with carbon-13 (¹³C) isotopes. This isotopic substitution makes 2,4-D-¹³C₆ an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its chemical behavior is virtually identical to that of its unlabeled counterpart, but its distinct mass allows for precise differentiation and quantification in complex matrices.

This technical guide provides a comprehensive overview of the chemical structure, properties, and key analytical applications of 2,4-D-¹³C₆, with a focus on providing detailed experimental protocols and data for researchers in relevant fields.

Chemical Structure and Properties

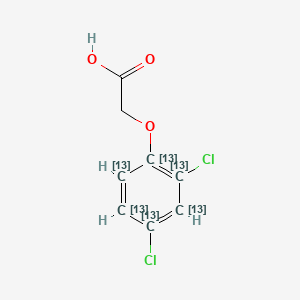

The core structure of 2,4-D-¹³C₆ consists of a dichlorinated phenyl ring, labeled with six ¹³C atoms, linked to an acetic acid moiety via an ether bond.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of 2,4-D-¹³C₆ are nearly identical to those of unlabeled 2,4-D, with a slight increase in molecular weight due to the ¹³C isotopes. The data presented below is for unlabeled 2,4-D and serves as a close approximation for the labeled compound.

| Property | Value | Reference |

| Molecular Formula | ¹³C₆H₆Cl₂O₃ | |

| Molecular Weight | 227.0 g/mol | |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 140.5 °C | |

| Boiling Point | 160 °C at 0.4 mmHg | |

| Water Solubility | 900 mg/L at 25 °C | |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and dioxane. | |

| pKa | 2.64 - 3.31 at 25 °C | |

| Log P (Octanol-Water Partition Coefficient) | 2.81 |

Specific Solubility Data for 2,4-D-¹³C₆:

| Solvent | Concentration |

| DMSO | 100 mg/mL (440.55 mM) |

Mechanism of Action: Auxin Signaling Pathway

2,4-D acts as a synthetic auxin, a plant hormone that regulates growth and development. At herbicidal concentrations, it causes uncontrolled and unsustainable growth in broadleaf plants, leading to their death. The molecular mechanism involves the plant's natural auxin signaling pathway. 2,4-D mimics the natural auxin, indole-3-acetic acid (IAA), leading to an overstimulation of this pathway.

The core of the auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors, Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs), which are transcription factors.

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When 2,4-D (or natural auxin) is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and Aux/IAA proteins. This targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARF transcription factors, which can then activate the expression of auxin-responsive genes, leading to the physiological effects of uncontrolled cell division and growth.

Experimental Protocols

2,4-D-¹³C₆ is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 2,4-D in various matrices.

Isotope Dilution Method Workflow

The principle of isotope dilution involves adding a known amount of the isotopically labeled standard (2,4-D-¹³C₆) to a sample containing the unlabeled analyte (2,4-D). The labeled standard and the native analyte are assumed to behave identically during sample extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the native analyte in the sample can be accurately determined, correcting for any losses during the procedure.

Detailed Protocol: Quantification of 2,4-D in Environmental Samples by LC-MS/MS

This protocol is a composite based on established methods for pesticide residue analysis using an isotopically labeled internal standard.

1. Materials and Reagents:

-

2,4-D analytical standard

-

2,4-D-¹³C₆ internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or acetic acid)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented samples)

2. Sample Preparation and Extraction (QuEChERS-based method):

-

Weigh 10 g of a homogenized sample (e.g., soil, plant tissue) into a 50 mL centrifuge tube.

-

Add a known volume of the 2,4-D-¹³C₆ internal standard solution (e.g., 100 µL of a 10 µg/mL solution).

-

Add 10 mL of acidified acetonitrile (e.g., with 1% formic acid).

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Vortex or shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, 7.5 mg of GCB can be added.

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

-

The resulting supernatant is the final extract. Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatograph: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is common for acidic herbicides like 2,4-D.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both 2,4-D and 2,4-D-¹³C₆ for quantification and confirmation.

-

2,4-D: e.g., m/z 219 -> 161 (quantifier), m/z 221 -> 163 (qualifier)

-

2,4-D-¹³C₆: e.g., m/z 225 -> 167 (quantifier), m/z 227 -> 169 (qualifier)

-

5. Quantification:

-

Prepare a calibration curve using standards of unlabeled 2,4-D, with each standard containing the same concentration of the 2,4-D-¹³C₆ internal standard as added to the samples.

-

Plot the ratio of the peak area of the 2,4-D quantifier ion to the peak area of the 2,4-D-¹³C₆ quantifier ion against the concentration of 2,4-D.

-

Calculate the concentration of 2,4-D in the samples using the regression equation from the calibration curve.

Protocol: NMR Analysis of 2,4-D

While 2,4-D-¹³C₆ is primarily used in MS, NMR can be used for structural confirmation and purity assessment.

1. Sample Preparation:

-

Dissolve 5-25 mg of the 2,4-D or 2,4-D-¹³C₆ sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and ensure the solution height is adequate for the instrument's detector (typically around 4-5 cm).

2. NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: A standard one-dimensional proton NMR experiment will show the signals for the non-exchangeable protons.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment will show a single peak for each carbon environment. For 2,4-D-¹³C₆, the signals for the phenyl ring carbons will be significantly enhanced and may show coupling to adjacent ¹³C atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to confirm the structure by showing correlations between protons (COSY) and between protons and carbons (HSQC for direct attachment, HMBC for longer-range coupling).

-

3. Data Processing and Analysis:

-

Process the raw data (e.g., Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Analyze the chemical shifts, coupling constants, and 2D correlations to assign the signals to the specific atoms in the molecule.

Conclusion

2,4-D-¹³C₆ is an essential analytical tool for researchers and scientists requiring accurate quantification of the herbicide 2,4-D. Its use in isotope dilution mass spectrometry provides a robust method to overcome matrix effects and variations in sample recovery, leading to highly reliable data. The detailed protocols and data provided in this guide offer a solid foundation for the application of 2,4-D-¹³C₆ in environmental monitoring, food safety analysis, and other research areas. A thorough understanding of its properties and the underlying analytical principles is crucial for its effective implementation in the laboratory.

An In-depth Technical Guide to the Synthesis and Purification of 2,4-D-¹³C₆ for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4-Dichlorophenoxyacetic acid-¹³C₆ (2,4-D-¹³C₆), a crucial internal standard and tracer for advanced research applications. The methodologies detailed herein are compiled from established chemical principles and analogous syntheses, offering a robust framework for the production of high-purity, isotopically labeled 2,4-D for use in mass spectrometry-based quantitative analysis, metabolic flux studies, and environmental fate monitoring.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, and its isotopically labeled analogue, 2,4-D-¹³C₆, in which the six carbon atoms of the phenyl ring are replaced with the stable isotope ¹³C, is an invaluable tool for researchers. The ¹³C₆-labeling provides a distinct mass shift, allowing for precise differentiation from the naturally abundant unlabeled compound in complex matrices. This makes it an ideal internal standard for quantitative analyses by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, its use as a tracer enables detailed investigation of its metabolic pathways and environmental degradation.

This guide outlines a feasible and efficient synthetic route to 2,4-D-¹³C₆, followed by a detailed purification protocol to achieve the high purity required for research applications.

Synthetic Pathway

The synthesis of 2,4-D-¹³C₆ can be efficiently achieved in a two-step process starting from commercially available ¹³C₆-phenol. The first step involves the regioselective chlorination of the ¹³C₆-phenol to produce 2,4-dichloro-¹³C₆-phenol. The second step is a Williamson ether synthesis, where the resulting labeled chlorophenol is condensed with a haloacetic acid to yield the final product, 2,4-D-¹³C₆.

Caption: Proposed synthetic pathway for 2,4-D-¹³C₆.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-¹³C₆-phenol

This procedure is adapted from established methods for the chlorination of phenols.

Materials:

-

¹³C₆-Phenol (isotopic purity ≥ 99%)

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas

-

Anhydrous iron(III) chloride (FeCl₃) (catalyst)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas (N₂ or Ar) supply.

Procedure:

-

In a dry, inert gas-flushed round-bottom flask, dissolve ¹³C₆-phenol in anhydrous DCM.

-

Add a catalytic amount of anhydrous FeCl₃ to the solution.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a stoichiometric amount of sulfuryl chloride (or bubble chlorine gas through the solution at a controlled rate) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-¹³C₆-phenol.

Step 2: Synthesis of 2,4-D-¹³C₆

This procedure is based on the Williamson ether synthesis for the preparation of phenoxyacetic acids.

Materials:

-

Crude 2,4-dichloro-¹³C₆-phenol from Step 1

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) (concentrated)

-

Round-bottom flask, condenser, magnetic stirrer.

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide in deionized water.

-

Add the crude 2,4-dichloro-¹³C₆-phenol to the NaOH solution and stir until a clear solution of the sodium phenoxide is formed.

-

Add an aqueous solution of sodium chloroacetate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2.

-

The crude 2,4-D-¹³C₆ will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the crude product under vacuum.

Purification of 2,4-D-¹³C₆

The crude 2,4-D-¹³C₆ is purified by preparative reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity for research use.[1][2][3][4]

Caption: Workflow for the purification of 2,4-D-¹³C₆.

Preparative HPLC Protocol

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Crude 2,4-D-¹³C₆

-

Rotary evaporator or lyophilizer

Procedure:

-

Dissolve the crude 2,4-D-¹³C₆ in a minimal amount of the initial mobile phase composition.

-

Set up the preparative HPLC system with a suitable gradient elution method. A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

-

Inject the dissolved crude product onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., 230 or 284 nm) and collect fractions corresponding to the main product peak.[4][5]

-

Analyze the purity of the collected fractions using analytical HPLC or LC-MS.

-

Pool the fractions with a purity of ≥ 99%.

-

Remove the organic solvent from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the pure 2,4-D-¹³C₆ as a white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of 2,4-D-¹³C₆, based on typical yields for analogous reactions.

Table 1: Synthesis of 2,4-D-¹³C₆ - Reactants and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Molar Yield (%) |

| 1 | ¹³C₆-Phenol | Sulfuryl chloride, FeCl₃ | 2,4-Dichloro-¹³C₆-phenol | 85-95 |

| 2 | 2,4-Dichloro-¹³C₆-phenol | Sodium chloroacetate, NaOH | 2,4-D-¹³C₆ (crude) | 90-98 |

Table 2: Purification and Final Product Specifications

| Parameter | Method | Specification |

| Chemical Purity | Analytical HPLC/LC-MS | ≥ 99% |

| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % ¹³C |

| Isotopic Enrichment | NMR Spectroscopy | ≥ 99% |

| Overall Yield (from ¹³C₆-Phenol) | Gravimetric | 75-90% |

| Physical Appearance | Visual | White to off-white solid |

Quality Control and Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Identity Confirmation: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which will be shifted by +6 Da compared to the unlabeled standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will show characteristic shifts and coupling patterns, with the ¹³C spectrum exhibiting strong signals for all six aromatic carbons.

-

Purity Assessment: Analytical HPLC with UV detection or LC-MS can be used to determine the chemical purity of the final product. The purity should typically be ≥ 99% for use as a research-grade standard.

-

Isotopic Enrichment Analysis: The isotopic enrichment can be determined by mass spectrometry by comparing the ion intensities of the labeled and unlabeled fragments. NMR spectroscopy can also be used to quantify the ¹³C enrichment.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity 2,4-D-¹³C₆ for research purposes. By following the outlined experimental protocols and purification procedures, researchers can produce a reliable internal standard and tracer for a wide range of applications in analytical chemistry, drug metabolism, and environmental science. Adherence to standard laboratory safety practices is essential throughout all stages of the synthesis and purification process.

References

- 1. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 4. deswater.com [deswater.com]

- 5. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-D-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-D-¹³C₆, an isotopically labeled form of the widely used herbicide 2,4-Dichlorophenoxyacetic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Core Physicochemical Data

Table 1: General and Isotopic Properties of 2,4-D-¹³C₆

| Property | Value | Source |

| Chemical Name | 2,4-Dichlorophenoxyacetic acid- (ring-¹³C₆) | N/A |

| Molecular Formula | C₂¹³C₆H₆Cl₂O₃ | [1] |

| Molecular Weight | 227.03 g/mol | N/A |

| CAS Number | 150907-52-1 | [1] |

| Isotopic Purity | 99% (ring-¹³C₆) | N/A |

Table 2: Physicochemical Properties of 2,4-D (Unlabeled) - Expected to be similar for 2,4-D-¹³C₆

| Property | Value | Source |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 138-141 °C | [2][3] |

| Boiling Point | 160 °C at 0.4 mmHg | |

| Water Solubility | 540 mg/L at 20°C; 677 mg/L at 25°C | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and acetone. | [3][4] |

| pKa | 2.64 - 3.31 at 25°C | [3] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of organic compounds like 2,4-D-¹³C₆.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using the capillary method with a melting point apparatus.[5][6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline 2,4-D-¹³C₆ is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid enters the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus next to the thermometer bulb, ensuring the sample is level with the middle of the bulb.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1°C) is indicative of a pure compound.[5]

Boiling Point Determination (Micro-reflux Method)

For small quantities of a liquid, the boiling point can be determined using a micro-reflux method.[8][9]

Apparatus:

-

Small round-bottom flask (e.g., 5 mL)

-

Condenser

-

Heating mantle or sand bath

-

Thermometer

-

Boiling chips or magnetic stirrer

Procedure:

-

Sample Preparation: Approximately 1-2 mL of the liquid sample is placed in the round-bottom flask along with a few boiling chips or a small magnetic stir bar.

-

Apparatus Setup: A condenser is attached vertically to the flask. A thermometer is suspended in the neck of the flask with the bulb positioned just below the side arm of the condenser, ensuring it is not in contact with the liquid.

-

Heating: The flask is heated gently to bring the liquid to a boil.

-

Observation and Data Recording: As the liquid boils, a ring of condensing vapor will rise up the flask. The temperature is recorded when the vapor ring remains constant at the level of the thermometer bulb for at least one minute. This stable temperature is the boiling point.

Water Solubility Determination (OECD Guideline 105)

The water solubility of a chemical can be determined following the OECD Guideline 105, which describes two primary methods: the Flask Method and the Column Elution Method.[10][11][12][13][14]

Flask Method (for solubilities > 10⁻² g/L):

Apparatus:

-

Constant temperature water bath

-

Flasks with stoppers

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

-

Sample Preparation: An excess amount of 2,4-D-¹³C₆ is added to a flask containing purified water.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to let the undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

-

Quantification: The concentration of 2,4-D-¹³C₆ in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The solubility is expressed in g/L or mg/L.

Signaling Pathway and Experimental Workflow

Mode of Action: Auxin Signaling Pathway

2,4-D acts as a synthetic auxin, disrupting normal plant growth in susceptible broadleaf plants by causing uncontrolled cell division and elongation.[4][15][16][17][18] This is achieved through its interaction with the auxin signaling pathway, primarily by binding to the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex.[4][19][20] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.[19][21][22] The degradation of these repressors allows for the activation of Auxin Response Factors (ARFs), which in turn regulate the transcription of auxin-responsive genes, leading to the observed herbicidal effects.[19][22]

Experimental Workflow: Physicochemical Property Determination

The logical workflow for determining the key physicochemical properties of a compound like 2,4-D-¹³C₆ involves a series of standard laboratory procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 4. xtbg.ac.cn [xtbg.ac.cn]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. filab.fr [filab.fr]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. oecd.org [oecd.org]

- 15. jipb.net [jipb.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 19. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Unraveling the Mimicry: A Technical Guide to the Mechanism of Action of 2,4-D-¹³C₆ as a Plant Hormone Mimic

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism by which 2,4-Dichlorophenoxyacetic acid (2,4-D), and its isotopically labeled variant 2,4-D-¹³C₆, function as potent mimics of the natural plant hormone auxin (indole-3-acetic acid, IAA). By leveraging its structural similarity to IAA, 2,4-D hijacks the plant's natural auxin signaling pathway, leading to uncontrolled growth and, at herbicidal concentrations, plant death. The use of 2,4-D-¹³C₆ as a stable isotope tracer provides a powerful tool for dissecting the intricate molecular interactions, transport, and metabolic fate of this synthetic auxin within the plant system.

Core Mechanism of Action: A Tale of Molecular Deception

At the heart of 2,4-D's action as an auxin mimic lies its ability to bind to and activate the auxin receptor complex. This initiates a signaling cascade that is normally tightly regulated by endogenous IAA. However, unlike IAA, which is subject to rapid degradation and homeostatic control, 2,4-D is more persistent, leading to a continuous and overwhelming activation of the auxin response pathway.[1][2][3][4]

The primary molecular target of 2,4-D is the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of F-box proteins, which act as auxin co-receptors.[5] In the presence of an auxin, TIR1/AFB proteins form a complex with Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressors. This binding event tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to their expression.[6][7]

At herbicidal concentrations, the sustained activation of this pathway by 2,4-D leads to a cascade of physiological disruptions, including the overproduction of other plant hormones like ethylene and abscisic acid (ABA), and the generation of reactive oxygen species (ROS), ultimately culminating in cell death and the demise of the plant.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of 2,4-D with the auxin signaling pathway. It is important to note that while 2,4-D-¹³C₆ is used as a tracer for quantification, the binding and physiological response data are primarily derived from studies using unlabeled 2,4-D, as the isotopic labeling is not expected to significantly alter these properties.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Method | Kd (nM) | Reference |

| 2,4-D | TIR1 | In vitro binding assay | > 1000 | [9] |

| IAA | TIR1 | In vitro binding assay | 113.50 ± 3.51 | [9] |

Note: The binding affinity of 2,4-D to the TIR1 receptor is lower than that of the natural auxin IAA. However, its persistence in the cell leads to a sustained signaling response.

Table 2: Dose-Response Relationships for Root Elongation Inhibition in Arabidopsis thaliana

| Compound | EC50 (µM) | Assay | Reference |

| 2,4-D | ~0.1 - 1.0 | Root Elongation Assay | [10] |

| IAA | ~0.01 - 0.1 | Root Elongation Assay | [11] |

Note: EC50 values can vary depending on the specific experimental conditions and the plant species or ecotype used.

Table 3: Metabolic Half-life of 2,4-D in Different Plant Species

| Plant Species | Tissue | Half-life (hours) | Method | Reference |

| Susceptible Amaranthus tuberculatus | Whole Plant | 105 | [14C] 2,4-D tracing | [12] |

| Resistant Amaranthus tuberculatus | Whole Plant | 22 | [14C] 2,4-D tracing | [12] |

Note: The metabolic rate of 2,4-D can vary significantly between susceptible and resistant plant species, often due to enhanced detoxification mechanisms in resistant biotypes.

Key Experimental Protocols

Detailed methodologies for investigating the mechanism of action of 2,4-D-¹³C₆ are provided below. These protocols are adapted from established methods for studying auxin biology.

In Vitro TIR1/AFB Receptor Binding Assay using 2,4-D-¹³C₆

Objective: To determine the binding affinity of 2,4-D-¹³C₆ to the TIR1/AFB auxin receptors.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins from E. coli or an insect cell system.

-

Ligand Preparation: Prepare a stock solution of 2,4-D-¹³C₆ in a suitable solvent (e.g., DMSO).

-

Binding Reaction:

-

In a microplate, combine a fixed concentration of the purified TIR1/AFB-Aux/IAA co-receptor complex with a serial dilution of 2,4-D-¹³C₆.

-

Include a control with a known high-affinity ligand (e.g., unlabeled IAA) for competition assays.

-

Incubate the reactions at a controlled temperature to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Use a method such as surface plasmon resonance (SPR), microscale thermophoresis (MST), or a filter-binding assay to separate the receptor-ligand complexes from the unbound ligand.

-

Quantification:

-

For SPR and MST, the binding kinetics (kon, koff) and dissociation constant (Kd) can be directly measured.

-

For filter-binding assays, quantify the amount of bound 2,4-D-¹³C₆ using LC-MS/MS.

-

-

Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a saturation binding curve to determine the Kd. For competition assays, calculate the IC50 and convert it to a Ki value.

Auxin Transport Assay in Arabidopsis thaliana Roots using 2,4-D-¹³C₆

Objective: To quantify the polar transport of 2,4-D-¹³C₆ in plant tissues.

Methodology:

-

Plant Growth: Grow Arabidopsis thaliana seedlings vertically on agar plates.

-

Agar Block Preparation: Prepare small agar blocks containing a known concentration of 2,4-D-¹³C₆.

-

Application: Apply an agar block containing 2,4-D-¹³C₆ to the tip of the primary root.

-

Incubation: Incubate the plates for a defined period (e.g., 4-18 hours) to allow for transport.

-

Tissue Sectioning: Excise the root and cut it into segments of a defined length (e.g., 2 mm).

-

Extraction: Extract the auxin from each root segment using an appropriate solvent (e.g., acidified methanol).

-

Quantification: Quantify the amount of 2,4-D-¹³C₆ in each segment using LC-MS/MS.

-

Data Analysis: Plot the concentration of 2,4-D-¹³C₆ against the distance from the root tip to visualize the transport gradient.

Gene Expression Analysis in Response to 2,4-D-¹³C₆ Treatment

Objective: To identify and quantify changes in gene expression in response to 2,4-D-¹³C₆ treatment.

Methodology:

-

Plant Treatment: Treat seedlings or cell cultures with a specific concentration of 2,4-D-¹³C₆ for a defined time course (e.g., 0, 1, 3, 6 hours). Include a mock-treated control.

-

RNA Extraction: Harvest the plant tissue and extract total RNA using a standard protocol or a commercial kit.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Synthesize cDNA from the total RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design primers for specific auxin-responsive genes (e.g., IAA1, IAA13, GH3) and a reference gene.

-

Perform qRT-PCR to quantify the relative expression levels of the target genes.

-

-

RNA-Sequencing (RNA-Seq) (for global analysis):

-

Prepare sequencing libraries from the extracted RNA.

-

Sequence the libraries using a high-throughput sequencing platform.

-

Analyze the sequencing data to identify differentially expressed genes between the treated and control samples.

-

-

Data Analysis: Analyze the gene expression data to identify up- and down-regulated genes and perform functional enrichment analysis to understand the biological processes affected by 2,4-D-¹³C₆.

Visualizing the Molecular Machinery

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

References

- 1. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379 [frontiersin.org]

- 7. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Metabolic Journey of 2,4-D-¹³C₆ in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of the synthetic auxin herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), with a specific focus on the application of its stable isotope-labeled form, 2,4-D-¹³C₆, in plant species. While comprehensive, publicly available studies detailing the complete metabolic profile of 2,4-D-¹³C₆ across various plant species are limited, the fundamental metabolic pathways of 2,4-D have been extensively studied using radiolabeled compounds, primarily ¹⁴C-2,4-D. The metabolic fate of 2,4-D-¹³C₆ is expected to be identical to that of its unlabeled or radiolabeled counterparts, as the heavy isotope labeling of the phenyl ring does not alter its biochemical reactivity. This guide synthesizes the established knowledge on 2,4-D metabolism in plants, presenting it in a framework that is directly applicable to research utilizing 2,4-D-¹³C₆.

Core Metabolic Pathways of 2,4-D in Plants

Once absorbed by a plant, 2,4-D undergoes a series of metabolic transformations aimed at detoxification and sequestration. These processes can be broadly categorized into two main phases:

-

Phase I: Modification. The initial phase involves chemical modification of the 2,4-D molecule, primarily through hydroxylation of the aromatic ring. This process increases the polarity of the herbicide, making it more water-soluble and susceptible to further metabolic reactions.

-

Phase II: Conjugation. Following hydroxylation, or in some cases directly, the modified or parent 2,4-D molecule is conjugated with endogenous plant compounds such as amino acids (e.g., aspartic acid, glutamic acid) or glucose. These conjugation reactions further increase the water solubility of the metabolites and facilitate their transport and storage within the plant, often in the vacuole, effectively removing them from sites of action.

The efficiency of these metabolic pathways often dictates a plant's tolerance or resistance to 2,4-D.

Experimental Protocols for Studying 2,4-D-¹³C₆ Metabolism

The use of stable isotope-labeled compounds like 2,4-D-¹³C₆ offers significant advantages in metabolic studies, primarily through the use of mass spectrometry (MS) for the sensitive and specific detection and quantification of the labeled herbicide and its metabolites. The general workflow for investigating the metabolic fate of 2,4-D-¹³C₆ in plants is outlined below.

Plant Treatment and Sample Collection

-

Plant Growth: Cultivate the plant species of interest under controlled environmental conditions (e.g., growth chamber or greenhouse) to ensure uniformity.

-

Application of 2,4-D-¹³C₆: Apply a known concentration of 2,4-D-¹³C₆ to the plants. Application methods can include foliar spray, droplet application to a specific leaf, or addition to the hydroponic solution for root uptake studies.

-

Time-Course Sampling: Harvest plant tissues (e.g., treated leaf, other leaves, stem, roots) at various time points after application (e.g., 6, 24, 48, 72 hours) to track the absorption, translocation, and metabolism of the compound over time.

-

Sample Processing: Immediately after harvesting, wash the plant material to remove any unabsorbed surface residue. The tissues should then be flash-frozen in liquid nitrogen and stored at -80°C to halt metabolic activity.

Extraction of 2,4-D-¹³C₆ and its Metabolites

-

Homogenization: Grind the frozen plant tissue to a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder.

-

Solvent Extraction: Extract the homogenized tissue with a suitable solvent system, such as a mixture of methanol, water, and acetic acid. The choice of solvent may be optimized depending on the plant matrix and the expected polarity of the metabolites.

-

Centrifugation and Filtration: Centrifuge the extract to pellet the solid plant debris and filter the supernatant to obtain a clear extract for analysis.

Analysis of Metabolites

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The primary analytical technique for identifying and quantifying 2,4-D-¹³C₆ and its metabolites is LC-MS.

-

Chromatographic Separation: Use a suitable High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method to separate the parent compound from its various metabolites. A reverse-phase C18 column is commonly used.

-

Mass Spectrometric Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed to detect the ¹³C-labeled compounds based on their specific mass-to-charge ratios. The presence of the ¹³C₆-label provides a distinct isotopic signature that aids in the confident identification of metabolites.

-

-

Quantification: Quantify the parent 2,4-D-¹³C₆ and its metabolites by comparing the peak areas from the sample chromatograms to those of a standard curve generated using known concentrations of analytical standards.

Quantitative Data on 2,4-D Metabolism

Table 1: Hypothetical Distribution of 2,4-D-¹³C₆ and its Metabolites in a Susceptible Dicotyledonous Plant 48 Hours After Foliar Application.

| Compound | Concentration (µg/g fresh weight) | Percentage of Total Recovered ¹³C |

| Parent 2,4-D-¹³C₆ | ||

| Treated Leaf | 15.2 | 60.8% |

| Other Tissues | 3.5 | 14.0% |

| Metabolites | ||

| Hydroxylated 2,4-D-¹³C₆ | 1.8 | 7.2% |

| Amino Acid Conjugates | 3.0 | 12.0% |

| Glucose Esters | 1.5 | 6.0% |

| Total | 25.0 | 100.0% |

Table 2: Comparative Metabolism of 2,4-D in Resistant and Susceptible Biotypes of a Weed Species 72 Hours After Treatment.

| Compound/Fraction | Susceptible Biotype (% of Absorbed) | Resistant Biotype (% of Absorbed) |

| Parent 2,4-D | 75% | 20% |

| Metabolites | ||

| Hydroxylated Metabolites | 10% | 45% |

| Conjugated Metabolites | 15% | 35% |

Translocation and Distribution

The movement of 2,4-D from the point of application to other parts of the plant is a critical factor in its herbicidal activity. 2,4-D is a systemic herbicide, meaning it is translocated throughout the plant via both the xylem and phloem. Studies using labeled 2,4-D have shown that in susceptible plants, it moves from the treated leaves to areas of active growth, such as the meristems in the shoots and roots.[1] In contrast, some resistant plant species exhibit reduced translocation of 2,4-D, effectively confining the herbicide to the treated area and preventing it from reaching its primary sites of action.

Conclusion

The metabolic fate of 2,4-D-¹³C₆ in plants follows a well-established pattern of hydroxylation and conjugation, leading to detoxification and sequestration. The use of stable isotope labeling, coupled with advanced analytical techniques like LC-MS, provides a powerful tool for elucidating the intricate details of these metabolic pathways in different plant species. Understanding the mechanisms of 2,4-D metabolism is crucial for developing more effective and selective herbicides, managing herbicide resistance in weeds, and assessing the environmental impact of these widely used compounds. Further research utilizing 2,4-D-¹³C₆ will undoubtedly contribute to a more precise understanding of its metabolic journey within the plant kingdom.

References

An In-depth Technical Guide to the Environmental Degradation Pathways of 2,4-D-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of the ¹³C-labeled herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D-¹³C₆). While specific studies on the labeled compound are not extensively documented, its degradation pathways are presumed to be identical to those of its unlabeled counterpart. The isotopic label serves as a crucial tracer in experimental studies to elucidate its fate and transport in the environment. This document outlines the primary degradation mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core processes.

Introduction to 2,4-D Degradation

2,4-D is a selective systemic herbicide widely used for the control of broadleaf weeds.[1][2] Its environmental persistence is a key factor in assessing its ecological impact. The primary routes of its degradation are microbial breakdown, photodegradation, and to a lesser extent, chemical hydrolysis.[1][3] Microbial degradation is considered the most significant pathway for the dissipation of 2,4-D in soil and water.[1][3]

Microbial Degradation Pathways

The biodegradation of 2,4-D is predominantly carried out by a diverse range of soil and water microorganisms, including bacteria such as Cupriavidus, Pseudomonas, and Sphingomonas.[4] The degradation process is initiated by the cleavage of the ether bond, followed by the hydroxylation and subsequent cleavage of the aromatic ring.[4] The key genes involved in this process are often located on plasmids, with the tfd (two, four-d) gene cluster in Cupriavidus necator JMP134 being the most extensively studied.

The central pathway involves the following key steps:

-

Ether Bond Cleavage: The process begins with the cleavage of the ether linkage in 2,4-D by the enzyme 2,4-D dioxygenase (TfdA), an α-ketoglutarate-dependent enzyme. This reaction forms 2,4-dichlorophenol (2,4-DCP).

-

Hydroxylation: 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (TfdB) to form 3,5-dichlorocatechol.

-

Ring Cleavage: The aromatic ring of 3,5-dichlorocatechol is subsequently cleaved by chlorocatechol 1,2-dioxygenase (TfdC).

-

Further Metabolism: The resulting intermediates are further metabolized through a series of enzymatic reactions encoded by the tfdD, tfdE, and tfdF genes, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.

An alternative pathway involves the initial reductive dehalogenation at the 2-position of the aromatic ring, leading to the formation of 4-chlorophenoxyacetic acid, which is then further degraded.

Caption: Primary microbial degradation pathway of 2,4-D.

Abiotic Degradation Pathways

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. In aqueous environments, 2,4-D is susceptible to photodegradation, resulting in the formation of 2,4-dichlorophenol, 1,2,4-benzenetriol, and subsequently, humic acids and carbon dioxide.[3] The half-life of 2,4-D due to aqueous photolysis can be around 13 days at the surface of distilled water.[3] However, in natural waters, the presence of suspended matter and dissolved organic substances can reduce the penetration of UV radiation, making this process less significant compared to microbial degradation.[3] In soil, photodegradation is generally considered a minor dissipation pathway.[3]

Chemical Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Under typical environmental pH conditions (pH 5-9), the hydrolysis of the 2,4-D acid form is negligible.[1] However, the ester forms of 2,4-D can undergo hydrolysis to the parent acid, particularly under alkaline conditions.[5]

Quantitative Data on 2,4-D Degradation

The rate of 2,4-D degradation is highly variable and depends on environmental factors such as temperature, pH, moisture, oxygen availability, and the presence of adapted microbial populations.[1][3] The following tables summarize the reported half-life values for 2,4-D in different environmental compartments.

Table 1: Half-life of 2,4-D in Soil

| Condition | Soil Type | Half-life (days) | Reference(s) |

| Aerobic | Mineral Soil | 6.2 | [1][6] |

| Aerobic | Various | 10 (average) | [2][3] |

| Aerobic | Sandy Loam, Sand, Silty Clay Loam, Loam | A few days to a few weeks | [1] |

| Field Dissipation | Various | 59.3 | [3] |

| Photodegradation | Soil | 68 | [1] |

Table 2: Half-life of 2,4-D in Water

| Condition | Water Type | Half-life (days) | Reference(s) |

| Aerobic | Aquatic Environment | 15 | [1][6] |

| Anaerobic | Aquatic Environment | 41 - 333 | [1][6] |

| Photolysis | Surface Water (distilled) | 13 | [3] |

| Hydrolysis | Environmental pH | Negligible | [1] |

Experimental Protocols

The use of ¹³C₆-labeled 2,4-D is instrumental in accurately tracing its degradation and metabolite formation without the complications of radioactive handling associated with ¹⁴C-labeling. The following are generalized protocols for studying the environmental degradation of 2,4-D-¹³C₆.

Soil Degradation Study (Aerobic)

This protocol is adapted from standard methods for assessing pesticide degradation in soil.

Objective: To determine the rate of aerobic degradation of 2,4-D-¹³C₆ in soil and identify its major metabolites.

Materials:

-

Freshly collected and sieved (2 mm) soil with known characteristics (pH, organic matter content, texture).

-

2,4-D-¹³C₆ analytical standard.

-

Microcosm vessels (e.g., glass jars with gas-tight seals).

-

Incubator with temperature and humidity control.

-

Extraction solvents (e.g., acetonitrile, methanol).

-

Solid Phase Extraction (SPE) cartridges for sample cleanup.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.

Procedure:

-

Soil Preparation and Acclimation: A known weight of fresh soil is placed in each microcosm. The soil moisture is adjusted to a specific level (e.g., 50-60% of maximum water holding capacity). The microcosms are pre-incubated for a period (e.g., 7 days) to allow the microbial community to stabilize.

-

Application of 2,4-D-¹³C₆: A stock solution of 2,4-D-¹³C₆ is prepared in a suitable solvent. A known volume of this solution is applied to the soil surface in each microcosm to achieve the desired concentration.

-

Incubation: The microcosms are incubated in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are maintained by ensuring adequate headspace or by periodic aeration.

-

Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 60 days), replicate microcosms are sacrificed for analysis.

-

Extraction: The soil from each microcosm is extracted with an appropriate solvent mixture. The extraction is typically performed by shaking or sonication.

-

Sample Cleanup: The extracts are filtered and cleaned up using SPE to remove interfering substances.

-

Analysis: The concentrations of 2,4-D-¹³C₆ and its potential metabolites are quantified using a validated HPLC-MS/MS method. The use of ¹³C₆-labeled 2,4-D allows for highly sensitive and selective detection.[7]

Caption: General workflow for a soil degradation study.

Aquatic Degradation Study

This protocol outlines a method for assessing 2,4-D-¹³C₆ degradation in water.

Objective: To determine the rate of 2,4-D-¹³C₆ degradation in an aquatic environment and distinguish between biotic and abiotic processes.

Materials:

-

Natural water samples (e.g., from a river or lake).

-

Sterile control water (autoclaved or filtered).

-

2,4-D-¹³C₆ analytical standard.

-

Incubation flasks.

-

Shaking incubator with light and temperature control.

-

Analytical instrumentation (HPLC-MS/MS).

Procedure:

-

Experimental Setup: Two sets of flasks are prepared: one with natural water and one with sterile control water.

-

Application: A known concentration of 2,4-D-¹³C₆ is added to all flasks.

-

Incubation: The flasks are incubated under controlled conditions of temperature and light that mimic the natural environment. To assess photodegradation, a set of flasks can be exposed to a light source, while another set is kept in the dark.

-

Sampling and Analysis: Aliquots of water are collected at regular intervals and analyzed for the concentration of 2,4-D-¹³C₆ and its metabolites using HPLC-MS/MS.

Soil Column Leaching Study

This protocol is based on OECD Guideline 312 for leaching in soil columns.[8][9]

Objective: To assess the mobility and leaching potential of 2,4-D-¹³C₆ and its degradation products in soil.

Materials:

-

Glass columns (e.g., 30 cm long).

-

Air-dried and sieved soil.

-

Artificial rain solution (e.g., 0.01 M CaCl₂).

-

2,4-D-¹³C₆ analytical standard.

-

Fraction collector.

-

Analytical instrumentation (HPLC-MS/MS).

Procedure:

-

Column Packing: The glass columns are uniformly packed with the prepared soil to a specific height (e.g., 30 cm).

-

Saturation and Equilibration: The soil columns are saturated with the artificial rain solution and allowed to equilibrate.

-

Application: A known amount of 2,4-D-¹³C₆ is applied to the surface of the soil columns.

-

Leaching: The artificial rain solution is applied to the top of the columns at a constant flow rate for a defined period (e.g., 48 hours). The leachate is collected in fractions.

-

Soil Sectioning: After the leaching period, the soil columns are sectioned into segments (e.g., every 5 cm).

-

Analysis: The leachate fractions and the soil segments are extracted and analyzed for the concentration of 2,4-D-¹³C₆ and its metabolites using HPLC-MS/MS. This allows for the determination of the distribution of the parent compound and its degradation products within the soil profile and in the leachate.[10]

Conclusion

The environmental degradation of 2,4-D-¹³C₆, mirroring that of its unlabeled form, is a multifaceted process dominated by microbial activity in both soil and aquatic systems. Abiotic factors such as photodegradation also contribute to its dissipation, although to a lesser extent under most environmental conditions. The rate of degradation is highly dependent on specific environmental parameters. The use of ¹³C-labeled 2,4-D in conjunction with sensitive analytical techniques like HPLC-MS/MS provides a robust framework for elucidating its environmental fate and the formation of its metabolites. The experimental protocols outlined in this guide offer a foundation for conducting comprehensive studies to assess the environmental risk associated with this widely used herbicide.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. invasive.org [invasive.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. my.ucanr.edu [my.ucanr.edu]

- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Leaching in Soil Columns | Scymaris [scymaris.com]

- 9. oecd.org [oecd.org]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

The Use of 2,4-D-¹³C₆ as a Tracer in Herbicide Metabolism Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2,4-Dichlorophenoxyacetic acid labeled with six Carbon-13 atoms (2,4-D-¹³C₆) as a stable isotope tracer in herbicide metabolism studies. The use of ¹³C-labeled compounds offers a powerful tool for elucidating the metabolic fate of herbicides in various biological and environmental systems, providing precise and quantitative data without the complexities of radiolabeled materials. This document details experimental protocols, summarizes quantitative data, and visualizes key metabolic pathways and workflows.

Introduction to 2,4-D Metabolism and the Role of Isotopic Tracers

2,4-D is a selective systemic herbicide widely used for the control of broadleaf weeds.[1] Its mode of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[2] The metabolic fate of 2,4-D in plants and the environment is a critical area of study for assessing its efficacy, selectivity, and potential environmental impact.

The primary metabolic pathways of 2,4-D in plants involve three main mechanisms:

-

Degradation of the acetic acid side chain. [1]

-

Hydroxylation of the aromatic ring: This is a key detoxification step often mediated by cytochrome P450 monooxygenases.[3]

-

Conjugation: The parent molecule or its hydroxylated metabolites can be conjugated with sugars (e.g., glucose) or amino acids (e.g., aspartate, glutamate) to form more polar and less toxic compounds.[1]

Stable isotope tracers, such as 2,4-D-¹³C₆, are invaluable tools in these studies. They allow for the unambiguous identification and quantification of the parent herbicide and its metabolites against a complex biological background. The known mass shift of the ¹³C atoms facilitates detection by mass spectrometry, enabling precise tracking of the metabolic fate of the herbicide.

Experimental Protocols

The following sections outline detailed methodologies for conducting herbicide metabolism studies using 2,4-D-¹³C₆ as a tracer in both plant and soil systems. These protocols are synthesized from established methods in the field.

Plant Metabolism Study Protocol

This protocol describes a typical experiment to investigate the metabolism of 2,4-D in a model plant species or a weed of interest.

Objective: To identify and quantify the metabolites of 2,4-D in plant tissues over a defined time course.

Materials:

-

2,4-D-¹³C₆ standard

-

Unlabeled 2,4-D standard

-

Test plants (e.g., wheat, soybean, or a target weed species) grown under controlled conditions

-

Application solution (e.g., aqueous solution with a surfactant)

-

Liquid nitrogen

-

Extraction solvent (e.g., acidified methanol or acetonitrile)

-

Solid Phase Extraction (SPE) cartridges for sample cleanup

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Plant Treatment:

-

Grow plants to a specific developmental stage (e.g., three-leaf stage).

-

Prepare a treatment solution of 2,4-D-¹³C₆ at a known concentration in a suitable solvent, often with a surfactant to aid in leaf penetration.

-

Apply a precise volume of the treatment solution to the leaves of the test plants. A control group treated with the solvent only should be included.

-

-

Sample Collection:

-

Harvest the treated plant tissues at various time points post-application (e.g., 0, 24, 48, 72, and 96 hours).

-

At each time point, collect both the treated leaves and other parts of the plant (roots, shoots) to assess translocation.

-

Immediately freeze the collected samples in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

-

-

Sample Preparation and Extraction:

-

Grind the frozen plant tissue to a fine powder using a mortar and pestle under liquid nitrogen.

-

Extract the powdered tissue with a suitable solvent, such as acidified methanol, by vigorous shaking or sonication.

-

Centrifuge the mixture to pellet the solid plant material and collect the supernatant.

-

Repeat the extraction process on the pellet to ensure complete recovery of the analytes.

-

Combine the supernatants and concentrate them under a gentle stream of nitrogen or using a rotary evaporator.

-

-

Sample Cleanup:

-

Reconstitute the concentrated extract in a small volume of a suitable solvent.

-

Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components. The choice of SPE sorbent will depend on the properties of 2,4-D and its expected metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the cleaned-up extracts using a validated HPLC-MS/MS method.

-

Use a reversed-phase C18 column for chromatographic separation.

-

Set the mass spectrometer to monitor for the specific mass transitions of 2,4-D-¹³C₆ and its potential metabolites (e.g., hydroxylated and conjugated forms).

-

Quantify the analytes using a calibration curve prepared with analytical standards. The use of an internal standard is recommended for improved accuracy.

-

Soil Metabolism Study Protocol

This protocol outlines an experiment to determine the rate and pathway of 2,4-D degradation in soil.

Objective: To determine the half-life of 2,4-D in soil and identify its major degradation products.

Materials:

-

2,4-D-¹³C₆ standard

-

Characterized soil sample (known pH, organic matter content, texture)

-

Incubation chambers

-

Extraction solvent (e.g., acetonitrile/water mixture)

-

HPLC-MS/MS system

Procedure:

-

Soil Treatment:

-

Sieve the soil to remove large debris and homogenize it.

-

Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

-

Spike the soil with a known concentration of 2,4-D-¹³C₆.

-

Thoroughly mix the spiked soil to ensure uniform distribution of the tracer.

-

Divide the treated soil into subsamples and place them in incubation chambers.

-

-

Incubation:

-

Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).

-

Maintain the soil moisture throughout the incubation period.

-

Collect soil samples at various time points (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

-

-

Extraction and Analysis:

-

Extract the soil samples with a suitable solvent mixture.

-

Analyze the extracts using LC-MS/MS as described in the plant metabolism protocol.

-

Quantify the concentration of 2,4-D-¹³C₆ at each time point.

-

-

Data Analysis:

-

Plot the concentration of 2,4-D-¹³C₆ versus time.

-

Calculate the dissipation half-life (DT₅₀) of 2,4-D in the soil using first-order kinetics.

-

Data Presentation

The quantitative data obtained from metabolism studies are best presented in tabular format for clarity and ease of comparison.

Table 1: Hypothetical Quantitative Data from a Plant Metabolism Study of 2,4-D-¹³C₆ in Wheat

| Time (hours) | 2,4-D-¹³C₆ (% of Applied) | Hydroxylated 2,4-D-¹³C₆ (% of Applied) | 2,4-D-¹³C₆-Glucose Conjugate (% of Applied) | 2,4-D-¹³C₆-Amino Acid Conjugate (% of Applied) |

| 0 | 100 | 0 | 0 | 0 |

| 24 | 65 | 15 | 10 | 5 |

| 48 | 40 | 25 | 18 | 8 |

| 72 | 20 | 30 | 25 | 10 |

| 96 | 10 | 28 | 30 | 12 |

Table 2: Dissipation of 2,4-D in Soil and Wheat

| Time (days after application) | 2,4-D Residue in Soil (µg/g) at 0.5 kg/ha | 2,4-D Residue in Soil (µg/g) at 1.0 kg/ha | 2,4-D Residue in Soil (µg/g) at 2.0 kg/ha |

| 0 | 0.023 | 0.041 | 0.066 |

| 3 | 0.015 | 0.025 | 0.041 |

| 7 | - | - | - |

| 15 | - | - | - |

| 30 | BDL | 0.004 | 0.019 |

| 45 | BDL | BDL | 0.011 |

| 60 | BDL | BDL | 0.005 |

| 75 | BDL | BDL | BDL |

| Harvest | BDL | BDL | BDL |

BDL: Below Detectable Level

Visualization of Pathways and Workflows

Graphviz (DOT language) is a powerful tool for visualizing complex relationships such as metabolic pathways and experimental workflows.

Metabolic Pathway of 2,4-D in Plants

The following DOT script generates a diagram illustrating the primary metabolic fate of 2,4-D in susceptible plants.

Metabolic pathway of 2,4-D in susceptible plants.

Experimental Workflow for Plant Metabolism Study

This diagram illustrates the logical flow of a typical plant metabolism study using a ¹³C-labeled tracer.

References

A Technical Guide to the Preliminary Investigation of 2,4-D-¹³C₆ in Soil Matrices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the preliminary investigation of 2,4-D-¹³C₆ in various soil matrices. While specific studies focusing solely on the preliminary investigation of the ¹³C₆-labeled form of 2,4-Dichlorophenoxyacetic acid (2,4-D) are not extensively documented, the analytical procedures and environmental fate are analogous to its unlabeled counterpart. The use of ¹³C₆-labeled 2,4-D is primarily as an internal standard for accurate quantification in environmental and biological samples. This guide synthesizes established protocols and data for 2,4-D, which are directly applicable to studies involving 2,4-D-¹³C₆.

I. Data Presentation: Quantitative Analysis of 2,4-D in Soil

The following tables summarize key quantitative data from various studies on 2,4-D in soil, which can be expected to be comparable for 2,4-D-¹³C₆.

Table 1: Analytical Method Performance for 2,4-D Quantification in Soil

| Analytical Method | Recovery (%) | Limit of Detection (LOD) (mg/kg) | Limit of Quantitation (LOQ) (mg/kg) | Reference |

| HPLC-UV | 85 - 100 | 0.005 (spiked soil) | 0.010 (spiked soil) | [1] |

| LC-MS/MS | 61 - 82 | - | 0.015 - 0.75 | [2] |

| GC-MS | 95 (average) | - | - | [3] |

| HPLC-UV | 85 - 111 | 0.03 | 0.1 |

Table 2: Environmental Fate and Transport Parameters of 2,4-D in Soil

| Parameter | Value | Soil Type(s) | Reference |

| Biodegradation Half-life (aerobic) | 6.2 days | Mineral soil | [4] |

| Photodegradation Half-life | 68 days | Soil | [4] |

| Soil Half-life | ~10 days | General | [5][6] |

| Mineralization (10 days) | 45% | Clay soil | [7] |

| Mineralization (10 days) | 48% | Loamy soil | [7] |

| Sorption Coefficient (Koc) | 20 - 135.7 | Various (sandy loam, sand, silty clay loam, etc.) | [4] |

II. Experimental Protocols

Detailed methodologies for the extraction and analysis of 2,4-D from soil matrices are crucial for reproducible and accurate results. The following protocols are adapted from established methods.

A. Sample Preparation and Extraction

1. Modified Soxhlet Extraction for HPLC-UV Analysis [1]

-

Objective: To extract 2,4-D from soil samples efficiently.

-

Procedure:

-

Soil samples are extracted with acetonitrile using a modified Soxhlet apparatus.

-

The extract is filtered through fine microfiber paper.

-

The total extract is concentrated using a rotary evaporator.

-

The concentrated extract is dried under a stream of ultra-high purity nitrogen.

-

The final residue is reconstituted in 1 mL of acetonitrile for HPLC analysis.

-

2. Ultrasound-Assisted Extraction for LC Analysis

-

Objective: Simultaneous extraction of 2,4-D and its primary metabolite, 2,4-dichlorophenol (2,4-DCP).

-

Procedure:

-

Soil samples are acidified.

-

The acidified soil is extracted twice with dichloromethane in an ultrasound system for 1 hour.

-

The two extracts are combined and filtered through qualitative filter paper and Celite.

-

The filtrate is concentrated in a rotary evaporator.

-

The sample is dried under a nitrogen stream.

-

The residue is dissolved in 1 mL of methanol for analysis.

-

3. Solid-Liquid Extraction for LC-MS/MS Analysis [2]

-

Objective: To extract 2,4-D and other pesticides from soil for sensitive quantification.

-

Procedure:

-

Soil samples undergo two cycles of solid-liquid extraction.

-

Each cycle involves the addition of 20 mL of dichloromethane followed by sonication.

-

The extracts are combined for further processing and analysis.

-

B. Analytical Instrumentation and Conditions

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) [1]

-

Detection Wavelength: 228 nm[1] or 230 nm.

-

Purpose: Identification and quantification of the herbicide. The method is validated by analyzing spiked soil samples.

2. Gas Chromatography with Mass Spectrometry (GC-MS) [3][8]

-

Column: Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Ionization Mode: Electron Impact (EI).

-

Monitored Ions (m/z) for 2,4-DCA (a metabolite): 176 (quantification), 178 (confirmation 1), and 161 (confirmation 2).

-

Purpose: Confirmation and quantification of 2,4-D and its metabolites.

III. Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of 2,4-D-¹³C₆ in soil.

References

- 1. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Study of the degradation of the herbicides 2,4-D and MCPA at different depths in contaminated agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. invasive.org [invasive.org]

- 6. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 7. 2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

The Sentinel Molecule: A Technical Guide to Unraveling 2,4-D Metabolism with ¹³C Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies employed in the discovery and quantification of 2,4-dichlorophenoxyacetic acid (2,4-D) metabolites. Central to these advanced analytical strategies is the use of ¹³C labeled standards, which serve as indispensable tools for accurate identification and quantification. This document details the experimental protocols, presents quantitative data in a clear and accessible format, and visualizes the complex metabolic pathways and experimental workflows.

Introduction to 2,4-D Metabolism and the Role of ¹³C Labeling

2,4-D, a widely used herbicide, undergoes extensive metabolism in various organisms, including plants and microorganisms. The study of these metabolic pathways is crucial for understanding its efficacy, environmental fate, and potential toxicological implications. The use of stable isotope-labeled standards, particularly ¹³C-labeled 2,4-D, has revolutionized the field of metabolite analysis.

¹³C-labeled standards serve a dual purpose in metabolic studies. Firstly, they act as tracers, allowing researchers to follow the transformation of the parent compound through complex biological systems and identify novel metabolites. Secondly, they are the gold standard for quantitative analysis when used as internal standards in isotope dilution mass spectrometry (IDMS). By adding a known amount of the ¹³C-labeled standard to a sample, any variations in sample preparation, extraction, and instrument response can be normalized, leading to highly accurate and precise quantification of the corresponding unlabeled metabolites. This is crucial for overcoming matrix effects in complex biological and environmental samples.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of 2,4-D metabolites using ¹³C labeled standards.

Sample Preparation and Extraction

The extraction of 2,4-D and its metabolites is highly dependent on the sample matrix. Below are protocols for plant tissue, soil, and water samples.

2.1.1. Plant Tissue

-

Homogenization: Weigh 15–20 mg of fresh plant tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.[3]

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of a cold extraction solvent, such as acidified methanol or a sodium phosphate buffer (50 mM, pH 7.0).[3]

-

Internal Standard Spiking: Add a known amount of ¹³C-labeled 2,4-D and any available ¹³C-labeled metabolite standards to the extraction mixture. For example, 100 pmol of [²H₅]-2,4-D or ¹³C-labeled 2,4-D can be used.[3]

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 12,000 g) for 15 minutes at 4°C to pellet cell debris.[4]

-

Supernatant Collection: Carefully collect the supernatant containing the extracted analytes for further cleanup or direct analysis.

2.1.2. Soil and Sediment

-

Sample Preparation: Air-dry the soil or sediment samples and sieve them to remove large particles (e.g., through a 1.0 mm sieve).[5]

-

Extraction: Weigh 10 g of the prepared soil into a 50 mL centrifuge tube. Add 20 mL of an appropriate extraction solvent, such as dichloromethane or acidified methanol.[5][6]

-

Internal Standard Spiking: Spike the sample with ¹³C-labeled 2,4-D as an internal standard.

-

Sonication and Shaking: Sonicate the mixture for a defined period (e.g., 1 hour) or shake vigorously to ensure efficient extraction.[5]

-

Centrifugation and Filtration: Centrifuge the sample to separate the solid and liquid phases. Filter the supernatant through a 0.22 µm filter before analysis.[4]

2.1.3. Water

-

Acidification: Take a 40 mL water sample and acidify to a low pH (e.g., pH 2) with hydrochloric acid.[7]

-

Internal Standard Spiking: Add the ¹³C-labeled internal standard to the water sample.

-

Solid-Phase Extraction (SPE): Use a conditioned SPE cartridge (e.g., Oasis MCX) to concentrate the analytes.

-

Condition the cartridge with methanol followed by acidified water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute 2,4-D and its metabolites with a suitable solvent, such as methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective detection of 2,4-D and its metabolites.

-

Chromatographic Separation:

-

Column: A reversed-phase C8 or C18 column is commonly used for separation.[6]

-